(R)-4-Boc-1-Cbz-2-methyl-piperazine

描述

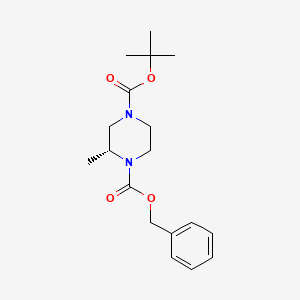

Structure

3D Structure

属性

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFFEBZXFRVSE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of R 4 Boc 1 Cbz 2 Methyl Piperazine

Functionalization Reactions at the Piperazine (B1678402) Nitrogen Atoms

Formation of N-Aryl Piperazines via Transition-Metal Catalysis and Nucleophilic Aromatic Substitution

The introduction of an aryl group onto the piperazine nitrogen atom is a crucial transformation for the synthesis of a wide array of pharmacologically active compounds. This can be achieved through several powerful synthetic methodologies, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a highly effective method for the formation of C-N bonds. chemicalbook.com While specific literature detailing the Buchwald-Hartwig amination directly on (R)-4-Boc-1-Cbz-2-methyl-piperazine is not abundant, the general principles of this reaction are broadly applicable. Typically, the reaction would involve the coupling of the piperazine derivative, after selective deprotection of one of the nitrogen atoms, with an aryl halide (Br, Cl) or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. beilstein-journals.orgnih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.orgnih.gov The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane and requires a base, like sodium tert-butoxide or cesium carbonate, to facilitate the catalytic cycle.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Piperazine Derivatives

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | 100 |

This table presents generalized conditions and specific optimization would be required for the target substrate.

Nucleophilic aromatic substitution (SNAᵣ) offers an alternative, often complementary, pathway to N-aryl piperazines, particularly when the aryl halide is activated by electron-withdrawing groups (e.g., nitro, cyano) in the ortho and/or para positions. nih.govnih.govchemrxiv.orggoogle.comnih.gov In such cases, direct reaction of the deprotected piperazine with the activated aryl halide can proceed without the need for a metal catalyst. nih.govnih.govchemrxiv.orggoogle.comnih.gov The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophilic piperazine on the electron-deficient aromatic ring. chemrxiv.org The presence of strong electron-withdrawing groups is crucial to stabilize this intermediate and facilitate the subsequent elimination of the halide leaving group. nih.govchemrxiv.org

Stereospecific Transformations at the C2-Methyl Stereocenter

The chiral center at the C2 position, bearing a methyl group, is a key feature of this compound. The ability to perform chemical transformations at or adjacent to this stereocenter while controlling the stereochemical outcome is of paramount importance for the synthesis of enantiomerically pure target molecules.

Reactions Preserving the (R)-Configuration

Many synthetic transformations can be carried out on the piperazine ring without affecting the stereochemical integrity of the C2-methyl group. For instance, selective deprotection of the Boc or Cbz group, followed by subsequent functionalization of the nitrogen atom, typically leaves the (R)-configuration at C2 untouched.

Furthermore, reactions involving the functionalization of other positions on the piperazine ring, such as the N-arylation reactions discussed previously, are generally designed to be compatible with the existing stereocenter. The reaction conditions are typically chosen to avoid epimerization at the C2 position.

While direct functionalization of the C2-methyl group itself while preserving the (R)-configuration is challenging, certain strategies can be envisioned. For example, deprotonation of the methyl group to form a carbanion, followed by reaction with an electrophile, could potentially proceed with retention of configuration under carefully controlled conditions, although this is often difficult to achieve due to the potential for racemization.

Stereodivergent Transformations of 2-Substituted Piperazine Derivatives

Stereodivergent synthesis aims to generate multiple stereoisomers of a product from a single chiral starting material by selectively applying different reagents or reaction conditions. Starting from a chiral 2-substituted piperazine derivative like this compound, it is conceivable to access other stereoisomers through carefully designed reaction sequences.

One approach could involve the conversion of the C2-methyl group into a different functional group that can then be manipulated stereoselectively. For example, oxidation of the methyl group to an aldehyde or carboxylic acid would provide a handle for subsequent stereoselective additions or reductions. Depending on the choice of reagents and chiral auxiliaries or catalysts, it would be possible to generate diastereomers with different configurations at a newly formed stereocenter.

Another strategy could involve a ring-opening and ring-closing sequence. By cleaving a bond in the piperazine ring, the stereochemical information at C2 could be temporarily transferred to another part of the molecule. Subsequent ring closure under different stereocontrolling conditions could then lead to the formation of a piperazine ring with a different stereochemical arrangement at the C2 position. While specific examples for this compound are not readily found in the literature, the principles of stereodivergent synthesis offer a powerful conceptual framework for expanding the stereochemical diversity of piperazine-based compounds.

Applications of R 4 Boc 1 Cbz 2 Methyl Piperazine As a Chiral Building Block

Role in the Asymmetric Synthesis of Diverse Pharmaceutical Intermediates and Lead Compounds

The primary utility of (R)-4-Boc-1-Cbz-2-methyl-piperazine in pharmaceutical development lies in its role as a chiral starting material for asymmetric synthesis. Chirality is a critical feature in modern drug design, as different enantiomers (mirror-image isomers) of a drug molecule can have vastly different biological effects. nih.gov The use of enantiomerically pure building blocks like this compound is a key strategy for producing single-enantiomer drugs. nih.gov

The strategic placement of the Boc and Cbz protecting groups is central to its function. These two groups exhibit different chemical labilities:

The Boc group is acid-labile and is typically removed using acids such as trifluoroacetic acid (TFA).

The Cbz group is sensitive to hydrogenolysis and is removed by catalytic hydrogenation.

This orthogonality allows for sequential and site-selective modification of the piperazine (B1678402) ring. A chemist can remove the Boc group to functionalize the N-4 position while the N-1 position remains protected by the Cbz group. Subsequently, the Cbz group can be removed to allow for modification at the N-1 position. This step-wise approach is fundamental for constructing complex molecules with precise control over their three-dimensional structure. For instance, Boc-protected methylpiperazines are used in the synthesis of prazosin-related compounds, which are known for their α-adrenoreceptor blocking activity. chemicalbook.com This controlled synthesis is crucial for developing lead compounds and active pharmaceutical ingredients (APIs).

| Feature | Description | Relevance in Synthesis |

| Chiral Center | The (R)-configuration at the C-2 methyl group. | Introduces a fixed stereocenter, essential for creating enantiomerically pure pharmaceuticals. |

| Boc Group | An acid-labile amine protecting group at N-4. | Allows for selective deprotection and functionalization at one nitrogen atom. |

| Cbz Group | A hydrogenolysis-labile amine protecting group at N-1. | Enables orthogonal deprotection, allowing for sequential reactions at the second nitrogen atom. |

Utilization in the Construction of Privileged Heterocyclic Scaffolds in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov The piperazine ring is a well-established privileged scaffold, appearing in a wide array of approved drugs with diverse therapeutic actions. nih.goviitm.ac.in

This compound serves as a sophisticated precursor for incorporating this privileged scaffold into novel drug candidates. By using this building block, chemists can introduce not only the proven piperazine pharmacophore but also a specific, predefined stereochemistry. The methyl group at the chiral center provides a distinct three-dimensional vector that can be exploited to achieve specific interactions with a biological target, potentially improving potency or selectivity. For example, N-methylpiperazine, a related structure, is considered a privileged derivative that improves lipophilicity and steric properties, which helps in balancing pharmacokinetic and pharmacodynamic attributes in drug candidates like MAO-B inhibitors. nih.gov The synthesis of diverse heterocyclic systems, including bioactive compounds and natural products, often utilizes piperazine-based building blocks like 2,5-piperazinediones. nih.gov

Contribution to the Expansion of Chemical Space for Targeted Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of molecules against a biological target. The properties of this compound make it an ideal starting point for building targeted libraries with significant structural diversity.

The ability to selectively functionalize the N-1 and N-4 positions allows for a combinatorial approach to synthesis. Starting from this single chiral core, chemists can attach a wide variety of chemical fragments at two different points on the molecule. This leads to the rapid generation of a large library of related, yet structurally distinct, compounds. This systematic exploration of the "chemical space" around the chiral piperazine scaffold is an efficient method for identifying molecules with optimized activity, selectivity, and drug-like properties.

Application in Peptide Synthesis and Proteomics as an Amine Protecting Strategy

In peptide synthesis, controlling the reactivity of amine groups is essential to ensure that amino acids are linked in the correct sequence. scielo.org.mx The orthogonal protecting groups of this compound and its analogues, such as N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, make them useful as constrained, non-natural amino acid mimetics.

The dual protection strategy allows for its controlled incorporation into a growing peptide chain. For example, after coupling the carboxylic acid version of the molecule via its carboxyl group, the Boc group can be selectively removed with acid, freeing the N-4 amine for further chain extension or modification. The Cbz group at N-1 would remain intact during this process, protecting that nitrogen from unwanted side reactions. This Cbz group could then be removed at a later stage via hydrogenation to allow for cyclization or branching of the peptide, introducing a constrained, conformationally defined piperazine loop into the final structure.

| Protecting Group | Removal Method | Orthogonal Partner |

| Boc | Acid (e.g., TFA) | Cbz |

| Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Boc |

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool that uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically pure product. Chiral ligands, which coordinate to a metal center, are often the source of the chirality in these catalysts. Chiral diamines are a fundamental component of many successful ligands.

While direct examples using this compound are not prevalent, its core structure, (R)-2-methylpiperazine, is a prime candidate for the development of new chiral ligands. After removal of the Boc and Cbz protecting groups, the two nitrogen atoms can be functionalized with phosphine (B1218219) groups or other coordinating moieties to create C₂-symmetric or unsymmetrical bidentate ligands. The inherent chirality of the (R)-2-methylpiperazine backbone would create a chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. This strategy is a recognized approach in the design of organocatalysts, such as chiral N-heterocyclic carbenes (NHCs), where a chiral backbone is essential for inducing enantioselectivity. researchgate.net

Analytical Methodologies for Chiral Piperazine Derivatives

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers is a crucial step in the quality control of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for determining the enantiomeric excess of chiral piperazine (B1678402) derivatives.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the separation of enantiomers. nih.gov The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful separation. For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. nih.govnih.gov

For the analysis of N-protected piperazines, columns like Chiralpak® IC, which features a cellulose tris(3,5-dichlorophenylcarbamate) selector, can provide good resolution. jocpr.com The mobile phase composition is also a critical factor. A mixture of acetonitrile (B52724) and methanol (B129727) is often used, with the addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution. jocpr.com

A typical HPLC method for a related chiral piperazine is detailed in the table below. While specific conditions for (R)-4-Boc-1-Cbz-2-methyl-piperazine may require optimization, this provides a representative starting point.

| Parameter | Condition |

| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Column Temperature | 35°C jocpr.com |

| Injection Volume | 10 µL jocpr.com |

| Detection | UV at 340 nm jocpr.com |

This table presents a sample HPLC method for a related chiral piperazine derivative and may require optimization for this compound.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a valuable alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. nih.gov Immobilized polysaccharide-based CSPs are also commonly used in SFC. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar co-solvent, such as methanol or ethanol.

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for confirming the chemical structure and stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons of the piperazine ring, the methyl group, the Boc (tert-butyloxycarbonyl) group, and the Cbz (carboxybenzyl) group. The chemical shifts and coupling patterns of the piperazine ring protons are particularly informative for determining the conformation of the ring, which typically adopts a chair-like structure. nih.gov The presence of both Boc and Cbz protecting groups can lead to complex spectra due to restricted rotation around the amide bonds, potentially resulting in the observation of rotamers at room temperature. nih.govrsc.org Temperature-dependent NMR studies can be employed to investigate this conformational behavior. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals to identify would include those for the carbonyl carbons of the Boc and Cbz groups, the carbons of the piperazine ring, the methyl group, and the aromatic carbons of the Cbz group. nih.gov

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine Ring Protons | 2.5 - 4.0 | 40 - 55 |

| Methyl Protons (C2) | ~1.0 - 1.2 | ~15 - 20 |

| Boc Protons (t-butyl) | ~1.4 - 1.5 | ~28 |

| Boc Carbonyl Carbon | - | ~155 |

| Cbz Benzyl (B1604629) Protons | ~5.1 - 5.2 | ~67 |

| Cbz Aromatic Protons | ~7.3 - 7.4 | ~127 - 136 |

| Cbz Carbonyl Carbon | - | ~155 |

This table presents expected NMR chemical shift ranges for this compound based on analogous compounds.

The combination of chiral chromatography and comprehensive spectroscopic analysis provides a robust framework for the analytical characterization of this compound, ensuring its enantiomeric purity and confirming its structural and stereochemical identity.

Future Perspectives in R 4 Boc 1 Cbz 2 Methyl Piperazine Research and Chiral Piperazine Chemistry

Development of More Efficient and Sustainable Asymmetric Synthesis Protocols

The synthesis of enantiomerically pure chiral piperazines is a critical challenge that directly impacts their accessibility for drug discovery and development. rsc.org A primary goal for the future is the development of more efficient and sustainable methods for the asymmetric synthesis of (R)-4-Boc-1-Cbz-2-methyl-piperazine and other chiral piperazine (B1678402) derivatives.

Current research is focused on several promising areas:

Catalytic Asymmetric Synthesis: A major thrust is the development of novel catalytic systems that can achieve high enantioselectivity in the synthesis of chiral piperazines. This includes the use of chiral catalysts for reactions such as asymmetric hydrogenation of piperazine precursors and palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govacs.org The aim is to move away from stoichiometric chiral auxiliaries, which generate significant waste, towards more sustainable catalytic approaches.

Chemoenzymatic and Biocatalytic Methods: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. Future research will likely explore the use of engineered enzymes for the kinetic resolution of racemic piperazines or the asymmetric synthesis of chiral piperazine precursors.

Flow Chemistry: Continuous flow chemistry presents an opportunity to improve the efficiency, safety, and scalability of chiral piperazine synthesis. The precise control over reaction parameters in flow reactors can lead to higher yields, reduced reaction times, and minimized byproduct formation.

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Catalytic Asymmetric Synthesis | Reduced waste, high enantioselectivity | Development of novel, highly active, and selective catalysts. |

| Chemoenzymatic/Biocatalytic | High selectivity, mild reaction conditions, environmentally friendly | Enzyme engineering for broader substrate scope and improved stability. |

| Flow Chemistry | Improved efficiency, safety, and scalability | Integration of in-line purification and analysis for continuous manufacturing. |

Exploration of Novel Reactivity and Functionalization Strategies for Chiral Piperazines

Beyond their synthesis, the future of chiral piperazine chemistry lies in the exploration of new ways to modify and functionalize these scaffolds. This will enable the creation of a wider diversity of molecular structures for screening in drug discovery programs.

Key areas of future exploration include:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds on the piperazine ring is a highly sought-after transformation. researchwithrutgers.com Developing methods for the site-selective C-H activation and subsequent derivatization of chiral piperazines would provide a powerful tool for rapidly generating analogues with diverse substituents.

Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule at a late stage of the synthesis is crucial for medicinal chemistry. Future research will focus on developing robust and predictable methods for the late-stage functionalization of chiral piperazine-containing compounds.

Novel Ring-Closing and Ring-Opening Reactions: The development of new cyclization strategies to form the piperazine ring and novel ring-opening reactions of piperazine derivatives will provide access to new and diverse heterocyclic scaffolds.

Computational Chemistry Approaches for Understanding Stereoselectivity and Reaction Mechanisms

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of chiral piperazine chemistry, computational approaches will play a crucial role in several areas:

Predicting Stereoselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of asymmetric reactions. This allows chemists to understand the origins of stereoselectivity and to rationally design more selective catalysts and reaction conditions.

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the step-by-step mechanisms of complex organic reactions involved in piperazine synthesis and functionalization. nih.gov This knowledge is essential for optimizing existing methods and developing new transformations.

Virtual Screening and Ligand Design: Molecular docking and other computational techniques can be used to predict the binding of chiral piperazine-based ligands to biological targets. nih.gov This can help to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.

Expanding the Scope of this compound in Scaffold-Based Drug Discovery and Materials Science

The unique structural and physicochemical properties of chiral piperazines make them attractive scaffolds for applications beyond traditional drug discovery.

Future directions include:

Scaffold-Based Drug Discovery: this compound and other chiral piperazines can serve as versatile starting points for the synthesis of compound libraries based on a common core structure. This approach, known as scaffold-based drug discovery, allows for the systematic exploration of chemical space around a privileged scaffold to identify potent and selective modulators of biological targets. researchgate.net The piperazine moiety can act as a linker to orient pharmacophoric groups in the desired three-dimensional space. nih.gov

Materials Science: The rigid and well-defined conformations of chiral piperazines make them interesting building blocks for the construction of novel materials. Potential applications include the development of chiral polymers, metal-organic frameworks (MOFs), and supramolecular assemblies with unique optical, electronic, or catalytic properties. rsc.org The ability to control the stereochemistry of the piperazine unit is crucial for controlling the three-dimensional structure and properties of these materials.

常见问题

Q. What are the common synthetic routes for (R)-4-Boc-1-Cbz-2-methyl-piperazine, and how do reaction conditions influence product purity?

Answer: The synthesis typically involves sequential protection of piperazine nitrogens with Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups. Key steps include:

- Boc Protection : Reacting 2-methylpiperazine with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) to selectively protect the 4-position nitrogen .

- Cbz Protection : Introducing the Cbz group at the 1-position using benzyl chloroformate in the presence of a coupling agent like 1-hydroxy-7-azabenzotriazole (HOAt) .

- Chiral Resolution : Microwave-assisted synthesis (e.g., 280°C for rapid cyclization) improves yield but requires careful temperature control to avoid racemization .

Q. Critical Factors :

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate Boc/Cbz-protected intermediates .

- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals, with yields >90% reported under optimized conditions .

- HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers when racemization occurs during synthesis .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis of chiral piperazine derivatives?

Answer:

- Chiral HPLC : Employ columns with chiral selectors (e.g., Chiralpak AD-H) to monitor and separate (R)- and (S)-isomers. Retention time differences of 2–3 minutes are typical .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures, achieving >99% ee .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor (R)-configuration .

Q. What strategies are employed to study structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Analog Synthesis : Modify substituents (e.g., fluorobenzyl groups) to assess steric/electronic effects on receptor binding .

- Receptor Binding Assays : Radioligand displacement studies (e.g., σ₁ receptor affinity using [¹⁸F]-labeled analogs) quantify interactions .

- Computational Modeling : Docking studies (e.g., using Schrödinger Suite) predict binding modes to targets like dopamine D₂ receptors .

Q. Example :

Q. How do researchers address contradictory data regarding biological activity in different assay systems?

Answer:

- Assay Validation : Standardize cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature variations .

- Metabolite Screening : LC-MS identifies degradation products (e.g., de-Boc derivatives) that may confound activity readings .

- Cross-Platform Testing : Compare results across in vitro (e.g., PANC-1 cell anti-proliferation) and in vivo (e.g., mouse biodistribution) models .

Q. What methodologies are used to assess metabolic stability in preclinical studies?

Answer:

- Liver Microsome Assays : Incubate compound with NADPH-fortified microsomes (human/rat) and quantify parent compound loss via LC-MS. Half-life (t₁/₂) <30 min indicates poor stability .

- CYP450 Inhibition Screening : Test against isoforms (e.g., 2D6) using fluorescent probes. EMTPP, a piperazine derivative, showed mechanism-based inactivation via apoprotein adduction .

- Plasma Stability Studies : Monitor degradation in serum at 37°C over 24 hours. Cbz groups are susceptible to esterase cleavage, requiring stabilization strategies .

Comparative Analysis of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。